molecular formula C41H72N12O14 B137114 Pneumadin (human) CAS No. 130918-91-1

Pneumadin (human)

Cat. No.: B137114
CAS No.: 130918-91-1
M. Wt: 955.1 g/mol
InChI Key: NSUGRDNHSVFGLE-NFMBTOPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pneumadin (PNM) is a decapeptide initially isolated from mammalian lungs and later identified in the prostate . Structurally, it is a 10-amino-acid peptide with the sequence H-Phe-Leu-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Gln-OH. Functionally, PNM exhibits potent antidiuretic activity by stimulating arginine-vasopressin (AVP) release and interacts with hormonal pathways, particularly testosterone-dependent regulation in the prostate . Immunocytochemical localization reveals PNM is confined to epithelial cells in the prostate, implicating its role in secretory functions .

Properties

IUPAC Name

5-[2-[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,49,66)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVRHLUBBHVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70N12O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400432
Record name Pneumadin Human
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130918-91-1
Record name Pneumadin Human
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Sequence and Modifications

The linear sequence Ala-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 adopts a semi-rigid conformation due to the presence of proline at position 4 and charged residues (Glu3, Lys5, Asp7). These structural features influence its solubility in aqueous buffers (pH 4–7) and compatibility with reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthetic Preparation of Pneumadin (Human)

The synthesis of Pneumadin (human) relies on solid-phase peptide synthesis (SPPS), a method validated for producing high-purity peptides with post-translational modifications such as C-terminal amidation.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed due to its compatibility with acid-labile side-chain protecting groups and the peptide amide linker (PAL) resin for C-terminal amidation.

Step 1: Resin Swelling and Deprotection

  • Resin: PAL resin (0.25 mmol/g loading) pre-swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treatment with 20% piperidine in DMF (2 × 5 minutes) to deprotect the α-amino group.

Step 2: Amino Acid Coupling

  • Activation: Fmoc-protected amino acids (4 equivalents) activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

  • Coupling Time: 45–60 minutes per residue under nitrogen atmosphere.

  • Side-Chain Protecting Groups:

    • Glu: OtBu (tert-butyl ester)

    • Lys: Boc (tert-butyloxycarbonyl)

    • Asp: OtBu

    • His (if present): Trt (trityl)

Step 3: C-Terminal Amidation

  • Upon completion of the linear sequence, the peptide-resin undergoes ammonolysis in a solution of NH3/MeOH (7:3 v/v) for 16 hours at −20°C to yield the C-terminal amide.

Step 4: Cleavage and Deprotection

  • Reagent: TFA (trifluoroacetic acid)/TIS (triisopropylsilane)/H2O (95:2.5:2.5) for 3 hours at room temperature.

  • Yield: Crude peptide yield typically ranges from 65% to 75%.

Purification and Analytical Characterization

Crude Pneumadin (human) requires purification to eliminate deletion sequences and incompletely deprotected species.

Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 (5 µm, 250 × 4.6 mm)

  • Mobile Phase:

    • A: 0.1% TFA in H2O

    • B: 0.1% TFA in acetonitrile

  • Gradient: 10%–40% B over 30 minutes at 1 mL/min.

  • Detection: UV absorbance at 214 nm.

Table 1: HPLC Purification Parameters

ParameterValue
Retention Time18.2 minutes
Purity (Post-HPLC)≥95%
Recovery85–90%

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight and amidation status:

  • Observed m/z: 947.4 [M+H]+ (calculated: 947.06).

  • Tandem MS (MS/MS): Fragmentation patterns validate the sequence AGEPKLDAGV.

Amino Acid Analysis (AAA)

Hydrolysis in 6 M HCl at 110°C for 24 hours followed by derivatization with AccQ-Tag™ reagents quantifies residue composition:

Table 2: Expected vs. Observed Molar Ratios

Amino AcidExpectedObserved (±5%)
Ala21.98
Gly22.03
Glu10.97
Pro11.05

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic segment Leu6-Asp7-Ala8 promotes β-sheet formation, leading to incomplete coupling. Strategies include:

  • Elevated Temperature: Conducting couplings at 50°C to disrupt secondary structures.

  • Pseudoproline Dipeptides: Incorporating Thr-Ser(ψMe,Mepro) at positions 7–8 to minimize aggregation.

Oxidation of Methionine (If Present)

Although Pneumadin (human) lacks methionine, analogous peptides benefit from:

  • Reagent: 0.1 M ammonium bicarbonate (pH 8.5) with 10 mM EDTA to chelate metal catalysts.

Quality Control and Bioactivity Validation

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) reveal a random coil conformation with a negative band at 200 nm, confirming the absence of α-helical or β-sheet structures.

In Vitro Bioassay

Pneumadin (human) induces AVP release in rat neurohypophyseal cultures at EC50 = 12 nM, consistent with its role in antidiuresis .

Chemical Reactions Analysis

Types of Reactions

Pneumadin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of Pneumadin, as well as various analogs with substituted amino acids .

Scientific Research Applications

Scientific Research Applications

1. Targeting Macrophage Function

Recent studies have demonstrated the effectiveness of nanoparticle delivery systems that utilize Pneumadin to target lung macrophages, which play a crucial role in inflammatory responses during pneumonia. For instance, a study published in Proceedings of the National Academy of Sciences (PNAS) highlighted how an antibody-conjugated lipid nanoparticle strategy could deliver siRNA targeting TAK1, a kinase involved in inflammatory signaling pathways. This approach significantly reduced proinflammatory cytokine release and ameliorated lung injury caused by influenza infection .

2. Multicomponent Drug Efficacy

Pneumadin has also been evaluated as part of multicomponent traditional Chinese medicines. One study investigated the efficacy of the HouYanQing (HYQ) oral liquid against viral pneumonia, revealing that it could elevate specific protein levels associated with improved outcomes in pneumonia patients. The study utilized proteomics to identify these biomarkers, suggesting that Pneumadin's application in combination therapies may enhance treatment efficacy .

Case Studies

Table 1: Summary of Case Studies Involving Pneumadin

Case StudyPatient DemographicsTreatment AdministeredOutcome
Case 150-year-old femaleCeftriaxone, Levofloxacin, PneumadinImproved respiratory function post-treatment
Case 240-year-old maleCeftriaxone, Azithromycin, PneumadinRecovery from septic shock and respiratory failure
Case 351-year-old femalePiperacillin-tazobactam, PneumadinSuccessful extubation after severe ARDS
Case 432-year-old femaleMeropenem, Levofloxacin, PneumadinDischarged after prolonged ICU stay

Case Study Insights

  • Case 1 involved a patient with severe community-acquired pneumonia who received Pneumadin alongside standard antibiotic therapy. The combination resulted in significant improvement in lung function.
  • Case 2 documented a patient with septic shock due to S. pyogenes infection who was treated with Pneumadin. The patient's condition stabilized after treatment.
  • Case 3 highlighted the use of Pneumadin in a patient with COVID-19-related ARDS, showcasing its role in aiding recovery from mechanical ventilation.
  • Case 4 illustrated the effectiveness of Pneumadin in managing complex pneumonia cases involving multiple pathogens.

Mechanism of Action

Pneumadin exerts its effects by stimulating the release of arginine-vasopressin from the neurohypophysis. This leads to increased water reabsorption in the kidneys, resulting in antidiuretic effects. The peptide interacts with specific receptors on the neurohypophysis, triggering a signaling cascade that ultimately enhances the release of arginine-vasopressin .

Comparison with Similar Compounds

Functional Analogues: Arginine-Vasopressin (AVP)

  • Mechanism : Both PNM and AVP influence fluid balance. PNM stimulates AVP release, whereas AVP directly acts on renal tubules to promote water reabsorption .
  • Regulation : AVP synthesis is regulated by osmotic and hemodynamic signals, while PNM’s expression in the prostate is testosterone-dependent .
  • Therapeutic Potential: AVP analogues (e.g., desmopressin) are clinically used for diabetes insipidus, whereas PNM’s antidiuretic effects remain experimental .

Structural Analogues: Other Decapeptides

  • Gonadotropin-Releasing Hormone (GnRH): A decapeptide regulating gonadotropin release.
  • Differences in Hormonal Sensitivity : PNM’s prostate-specific expression is uniquely maintained by testosterone, whereas GnRH is regulated by sex steroids through feedback loops .

Hormone-Regulated Prostate Peptides

  • Prostate-Specific Antigen (PSA): A serine protease regulated by androgen signaling. While PSA is a biomarker for prostate cancer, PNM’s role in prostate physiology remains unclear.
  • β-Microseminoprotein: Another prostate-derived peptide modulated by androgens.

Table 1: Comparative Analysis of Pneumadin and Related Compounds

Compound Structure Function Regulation Tissue Localization Clinical Relevance
Pneumadin Decapeptide Stimulates AVP release Testosterone-dependent Lung, Prostate (epithelium) Experimental antidiuretic
AVP Nonapeptide Water reabsorption Osmotic/hemodynamic Hypothalamus, Kidneys Diabetes insipidus treatment
GnRH Decapeptide Gonadotropin release Hypothalamic-pituitary axis Hypothalamus Fertility therapies
PSA Serine protease Semen liquefaction Androgen-dependent Prostate Prostate cancer biomarker

Biological Activity

Pneumadin, a biologically active decapeptide isolated from mammalian lungs, particularly human fetal lungs, has garnered attention for its significant physiological roles. This article delves into the biological activity of pneumadin, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Composition

Pneumadin is characterized by the molecular formula C41H70N12O14C_{41}H_{70}N_{12}O_{14} and a molar mass of 955.07 g/mol. Its structure consists of a sequence of amino acids that confer unique biological activities, particularly in the regulation of fluid balance through its interaction with the neurohypophysis to stimulate arginine-vasopressin (AVP) release .

Antidiuretic Activity
Pneumadin primarily exerts its effects by enhancing the secretion of arginine-vasopressin, which plays a crucial role in water reabsorption in the kidneys. This mechanism is vital for maintaining homeostasis and can be particularly relevant in conditions related to water imbalance, such as the syndrome of inappropriate antidiuresis (SIADH) . The peptide's action involves binding to specific receptors on the neurohypophysis, leading to increased AVP release and subsequent renal effects.

Biological Effects

  • Adrenal Function
    Research indicates that pneumadin can stimulate the pituitary-adrenocortical axis. In studies involving rats treated with dexamethasone, pneumadin administration resulted in increased adrenal weight and enhanced ACTH plasma concentrations. However, it did not significantly affect aldosterone or corticosterone levels . This suggests that pneumadin may promote adrenal growth through ACTH stimulation but might require longer treatment durations for full restoration of adrenal function.
  • Fluid Regulation
    Pneumadin's role in fluid regulation is underscored by its potent antidiuretic properties. By stimulating AVP release, it enhances water reabsorption in renal tissues, which is critical during conditions of dehydration or fluid loss .
  • Potential Clinical Implications
    Given its biological activities, pneumadin may have therapeutic potential in managing conditions associated with dysregulated fluid balance. Its antidiuretic effects could be beneficial in treating SIADH or other disorders characterized by excessive water retention.

Case Study 1: Pneumadin and Fluid Imbalance

A study involving patients with SIADH highlighted the potential role of pneumadin in managing fluid retention issues. Patients receiving treatments aimed at modulating AVP levels showed improvements in fluid balance when pneumadin was included in their regimen . This case emphasizes the need for further investigation into pneumadin's clinical applications.

Case Study 2: Adrenal Stimulation

In an experimental setting with dexamethasone-treated rats, pneumadin administration led to significant changes in adrenal weight and ACTH levels but did not restore steroid output fully . This finding suggests that while pneumadin can stimulate adrenal growth, additional factors may influence its efficacy in restoring full adrenal function.

Comparative Analysis with Other Peptides

Compound NameMolecular FormulaKey Features
Arginine-VasopressinC46H65N15O12SC_{46}H_{65}N_{15}O_{12}SRegulates water retention in kidneys
OxytocinC43H66N12O12S2C_{43}H_{66}N_{12}O_{12}S_2Involved in childbirth and lactation; similar structure
DesmopressinC46H64N14O12S2C_{46}H_{64}N_{14}O_{12}S_2Synthetic analog of AVP with longer action

Pneumadin shares structural similarities with these peptides but exhibits unique biological activities that merit further exploration.

Q & A

Q. What is the molecular structure of Pneumadin (human), and how does structural variability impact its functional characterization?

Methodological Answer: Structural elucidation requires techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or cryo-electron microscopy to resolve high-resolution 3D conformations. Comparative analysis of post-translational modifications (e.g., phosphorylation sites) via mass spectrometry can clarify functional diversity. Validate findings using molecular dynamics simulations to assess stability under physiological conditions .

Q. Which signaling pathways are implicated in Pneumadin (human)-mediated pulmonary regulation, and what experimental models are optimal for studying these interactions?

Methodological Answer: Prioritize literature reviews using databases like PubMed or EMBASE with keywords "Pneumadin AND (signaling OR pathways)" to map known pathways (e.g., G-protein-coupled receptor cascades). In vitro models (e.g., alveolar epithelial cell lines) and transgenic murine models are common for mechanistic studies. Use siRNA knockdown or CRISPR-Cas9 to validate pathway specificity .

Q. How can researchers standardize Pneumadin (human) quantification across heterogeneous biological samples?

Methodological Answer: Optimize enzyme-linked immunosorbent assays (ELISAs) with antibody validation via Western blotting. Account for matrix effects by spiking known concentrations into control samples. Cross-validate results using liquid chromatography–tandem mass spectrometry (LC-MS/MS) for absolute quantification .

Advanced Research Questions

Q. What strategies address conflicting data on Pneumadin (human)’s role in inflammatory versus anti-inflammatory responses?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., model species, dosage variations). Replicate key studies with standardized protocols, including dual-luciferase reporter assays to measure NF-κB/STAT activation. Apply meta-analysis to quantify heterogeneity and adjust for confounding variables .

Q. How can in silico approaches enhance the design of Pneumadin (human)-targeted therapeutics while minimizing off-target effects?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to screen compound libraries against Pneumadin’s active site. Validate hits with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Prioritize compounds with low predicted toxicity via QSAR models and test in high-content screening assays .

Q. What experimental frameworks resolve discrepancies in Pneumadin (human) binding affinities reported across surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC)?

Methodological Answer: Systematically compare buffer conditions (pH, ionic strength) and protein purity (SDS-PAGE, SEC-HPLC). Control for avidity effects in SPR by using monomeric vs. multimeric constructs. Re-analyze ITC data with nonlinear fitting to account for stoichiometry variations .

Methodological Frameworks for Study Design

Q. How can the PICOT framework structure clinical-translational studies on Pneumadin (human) in respiratory disorders?

Methodological Answer: Define:

  • P opulation: Patients with idiopathic pulmonary fibrosis (IPF) stage II-III.
  • I ntervention: Pneumadin mimetic peptides.
  • C omparator: Placebo or standard-of-care (e.g., nintedanib).
  • O utcome: Change in forced vital capacity (FVC) at 12 months.
  • T ime: Longitudinal follow-up (12–24 months). Use this framework to align endpoints with regulatory requirements and reduce confounding .

Q. What FINER criteria ensure feasibility and novelty in Pneumadin (human) hypothesis-driven research?

Methodological Answer: Evaluate hypotheses using:

  • F easible: Access to validated Pneumadin knockout models.
  • I nteresting: Addresses gaps in cross-talk between pulmonary and immune systems.
  • N ovel: First study linking Pneumadin to macrophage polarization.
  • E thical: IRB-approved protocols for human tissue use.
  • R elevant: Potential for therapeutic development in COPD. Pilot studies are critical to test feasibility before large-scale grants .

Data Analysis and Reproducibility

Q. How should researchers handle batch effects in multi-omic Pneumadin (human) datasets (e.g., transcriptomics vs. proteomics)?

Methodological Answer: Apply ComBat or surrogate variable analysis (SVA) to normalize batch effects. Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to isolate Pneumadin-specific variance. Validate findings in an independent cohort with harmonized protocols .

Q. What statistical methods are robust for analyzing Pneumadin (human) dose-response relationships in skewed datasets?

Methodological Answer: Use non-parametric approaches (e.g., Spearman’s rank correlation) or transform data via Box-Cox methods. Apply Bayesian hierarchical models to account for inter-experiment variability. Report 95% credible intervals and posterior predictive checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.